molecular formula C9H6BrClO3 B13475734 Methyl 3-bromo-5-(carbonochloridoyl)benzoate

Methyl 3-bromo-5-(carbonochloridoyl)benzoate

Cat. No.: B13475734
M. Wt: 277.50 g/mol
InChI Key: YJSMRYFYECUWEY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(carbonochloridoyl)benzoate is an organic compound with the molecular formula C9H6BrClO3 It is a derivative of benzoic acid, featuring a bromine atom and a carbonochloridoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-(carbonochloridoyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the carbonochloridoyl group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-(carbonochloridoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(carbonochloridoyl)benzoate involves its reactive functional groups. The bromine atom and carbonochloridoyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups allows for a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

methyl 3-bromo-5-carbonochloridoylbenzoate

InChI

InChI=1S/C9H6BrClO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3

InChI Key

YJSMRYFYECUWEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)C(=O)Cl

Origin of Product

United States

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